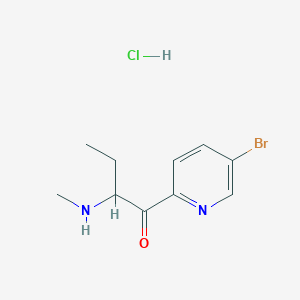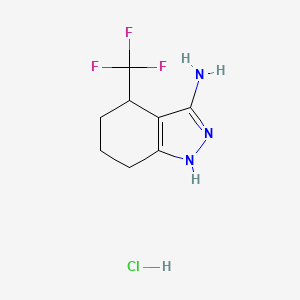
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable indazole derivative with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the indazole ring .
Scientific Research Applications
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where the trifluoromethyl group can enhance drug efficacy and stability.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the modulation of various biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-aminehydrochloride can be compared with other similar compounds that contain the trifluoromethyl group. Some of these compounds include:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacokinetic properties.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that contributes to its anti-inflammatory effects.
Sorafenib: A cancer treatment drug that features a trifluoromethyl group, improving its efficacy and stability.
The uniqueness of this compound lies in its specific structure and the presence of the indazole ring, which can confer additional biological activities and properties compared to other trifluoromethyl-containing compounds.
Properties
Molecular Formula |
C8H11ClF3N3 |
|---|---|
Molecular Weight |
241.64 g/mol |
IUPAC Name |
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10F3N3.ClH/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5;/h4H,1-3H2,(H3,12,13,14);1H |
InChI Key |
VNDQJMSTARDSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
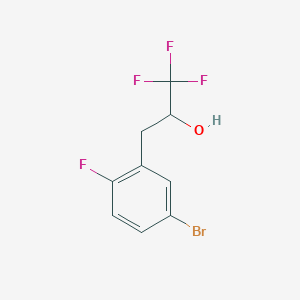
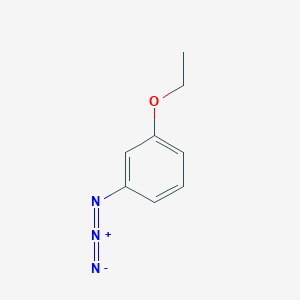
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
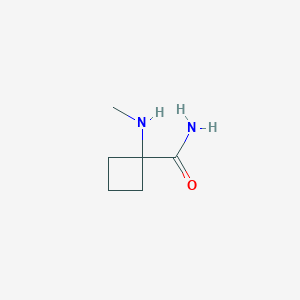

![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
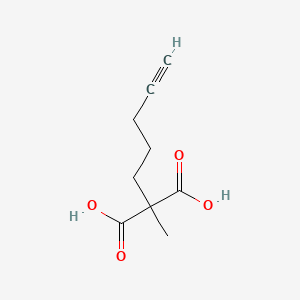
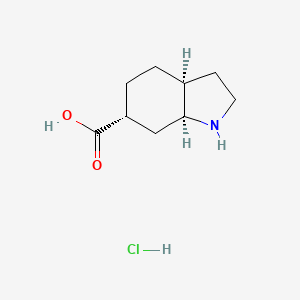
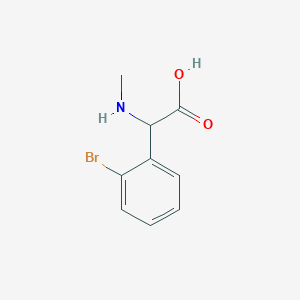
![Tert-butyl 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13514204.png)
